molecular formula C22H27N5 B4779587 2-(4-ethylpiperazin-1-yl)-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraene

2-(4-ethylpiperazin-1-yl)-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraene

Cat. No.: B4779587
M. Wt: 361.5 g/mol
InChI Key: HJIYJXOPUJZAAE-UHFFFAOYSA-N
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Description

2-(4-ethylpiperazin-1-yl)-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraene is a complex organic compound belonging to the class of n-arylpiperazines. These compounds are characterized by a piperazine ring where the nitrogen atom carries an aryl group.

Properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5/c1-3-25-12-14-26(15-13-25)22-18-10-7-11-19(18)23-21-20(16(2)24-27(21)22)17-8-5-4-6-9-17/h4-6,8-9H,3,7,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIYJXOPUJZAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C3CCCC3=NC4=C(C(=NN42)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylpiperazin-1-yl)-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraene typically involves multiple steps, starting from readily available precursors. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors and automated systems to ensure consistent quality and scalability .

Mechanism of Action

The mechanism of action of 2-(4-ethylpiperazin-1-yl)-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraene involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity . The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other n-arylpiperazines and related heterocyclic compounds, such as:

Uniqueness

2-(4-ethylpiperazin-1-yl)-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraene is unique due to its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various scientific and industrial applications .

Biological Activity

The compound 2-(4-ethylpiperazin-1-yl)-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraene is a synthetic organic molecule that has attracted attention for its potential biological activities. This article aims to explore its biological activity through various studies and findings.

Chemical Structure and Properties

The chemical structure of the compound features a triazatricyclo framework with a piperazine moiety, which is often associated with various pharmacological effects. The molecular formula is C23H32N6C_{23}H_{32}N_6, and it exhibits a complex arrangement that may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized based on its effects on different biological systems:

  • Antidepressant Activity : Studies suggest that compounds with similar piperazine structures can act as selective serotonin reuptake inhibitors (SSRIs). For instance, derivatives of piperazines have been shown to exhibit varying affinities for the serotonin transporter (SERT), indicating potential antidepressant properties .
  • Cytotoxicity : Preliminary investigations into the compound's cytotoxic effects have demonstrated activity against various cancer cell lines. The mechanisms may involve induction of apoptosis or modulation of signaling pathways related to cell survival and proliferation.
  • Neuropharmacological Effects : The structural similarity to known neuroactive compounds suggests possible interactions with neurotransmitter systems, particularly serotonin and dopamine pathways. This could lead to anxiolytic or mood-stabilizing effects.

Case Study 1: Antidepressant Properties

A study focused on piperazine derivatives indicated that modifications in the structure could enhance binding affinity at SERT. The evaluated compounds exhibited IC50 values ranging from 1.45 µM to 9.56 µM, suggesting that structural variations can significantly impact their pharmacological profiles .

Case Study 2: Cytotoxic Effects

Research evaluating the cytotoxicity of structurally related triazine compounds found that certain derivatives displayed promising activity against human cancer cell lines. These studies often utilize assays such as MTT or LDH release to quantify cell viability post-treatment.

Case Study 3: Neuropharmacological Evaluation

In an investigation into the neuropharmacological effects of piperazine derivatives, several compounds were tested for their ability to modulate serotonin levels in vivo. Results indicated that some derivatives could effectively increase serotonin availability in synaptic clefts, which is crucial for mood regulation.

Data Tables

Activity Type IC50 Values (µM) Reference
Serotonin Reuptake Inhibition1.45 - 9.56
Cytotoxicity (Cancer Cell Lines)Varies by cell line
Neurotransmitter ModulationNot quantified

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-ethylpiperazin-1-yl)-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraene
Reactant of Route 2
Reactant of Route 2
2-(4-ethylpiperazin-1-yl)-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraene

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